![molecular formula C7H17O3PSe B14414152 Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester CAS No. 80436-45-9](/img/structure/B14414152.png)
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester is a chemical compound with the molecular formula C7H17O3PSe It is characterized by the presence of a phosphonic acid group, a methylseleno group, and diethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable methylseleno-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and specific reaction temperatures and pressures are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form phosphonic acid derivatives with different oxidation states.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide and selenone derivatives, reduced phosphonic acids, and substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and cellular receptors. The methylseleno group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes. The phosphonic acid group can interact with metal ions and other biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylphosphonic acid, diethyl ester: Similar in structure but lacks the methylseleno group.
Diethyl ethylphosphonate: Another related compound with similar ester groups but different functional groups.
Diethyl ethanephosphonate: Shares the phosphonic acid ester structure but differs in the alkyl groups attached.
Uniqueness
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. This group allows the compound to participate in redox reactions and interact with biological systems in ways that similar compounds without the methylseleno group cannot.
Eigenschaften
CAS-Nummer |
80436-45-9 |
|---|---|
Molekularformel |
C7H17O3PSe |
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-methylselanylethane |
InChI |
InChI=1S/C7H17O3PSe/c1-5-9-11(8,10-6-2)7(3)12-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
SIJBHIXPLIDSSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)[Se]C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


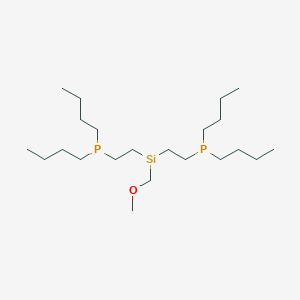
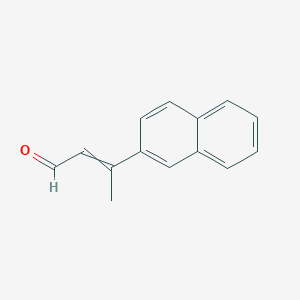



![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
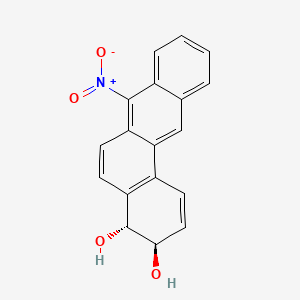
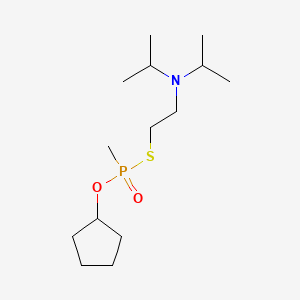

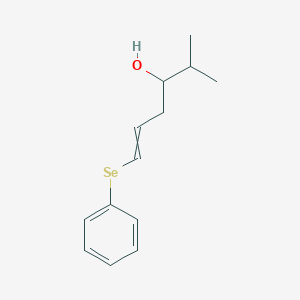
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)



